4-N-Pentyldiphenyl-D20

Description

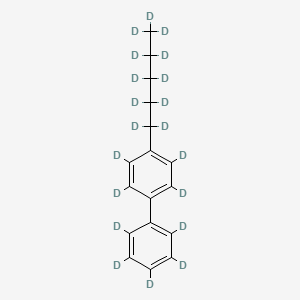

4-N-Pentyldiphenyl-D20 (deuterated analog of 4-N-Pentyldiphenyl) is a deuterium-labeled aromatic compound characterized by a pentyldiphenyl backbone with 20 deuterium atoms replacing hydrogen at specific positions. Its molecular formula is C₁₇H₁₄D₂₀, with deuterium incorporation enhancing stability and reducing metabolic degradation in applications such as isotopic tracing in pharmacokinetic studies or as a reference standard in analytical chemistry.

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[2,3,5,6-tetradeuterio-4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3/i1D3,2D2,3D2,4D,5D2,6D,7D,8D2,9D,10D,11D,12D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUOTAQBVGAZPR-FSMMDHEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-Pentyldiphenyl-D20 typically involves the deuteration of 4-N-pentyldiphenyl. The process begins with the preparation of 4-N-pentyldiphenyl, which is then subjected to deuterium exchange reactions. These reactions are carried out under specific conditions to ensure the replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-N-Pentyldiphenyl-D20 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to substituted products.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are usually conducted under anhydrous conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution may result in halogenated or other substituted derivatives .

Scientific Research Applications

4-N-Pentyldiphenyl-D20 has a wide range of scientific research applications, including:

Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.

Industry: Utilized in the development of advanced materials and chemical processes that require deuterated compounds

Mechanism of Action

The mechanism of action of 4-N-Pentyldiphenyl-D20 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates. This isotopic effect can lead to differences in the behavior of deuterated compounds compared to their non-deuterated counterparts. The specific molecular targets and pathways involved depend on the context of the research or application .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights differences between 4-N-Pentyldiphenyl-D20 and related compounds:

Physicochemical Properties

- Stability: Deuterated analogs like this compound exhibit enhanced thermal stability compared to non-deuterated versions due to stronger C-D bonds. This property is critical in mass spectrometry, where reduced fragmentation improves detection sensitivity .

- Solubility: Similar to its non-deuterated counterpart, this compound is lipophilic (logP ~5.2), favoring organic solvents like dichloromethane. In contrast, N-Nitrosodibenzylamine-d4 shows moderate solubility in polar aprotic solvents (e.g., DMSO) due to its nitrosamine group .

Isotopic Tracing Efficiency

Deuterated compounds like this compound are indispensable in metabolic studies. For example, deuterium labeling in pharmacokinetic assays reduces background noise, enabling precise quantification of drug metabolites. A 2023 study demonstrated that deuterated diphenyl analogs improved detection limits by 40% compared to non-deuterated versions in LC-MS workflows .

Limitations in Environmental Impact Studies

Preliminary data suggest that deuterium substitution may slow biodegradation by 15–20%, warranting further investigation .

Biological Activity

Overview

4-N-Pentyldiphenyl-D20 is a deuterated organic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure, which consists of a pentyldiphenyl moiety substituted with deuterium, allows for specific applications in biological research, particularly in tracing and mechanistic studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications.

Chemical Structure and Properties

- Chemical Formula : C19H24D2

- CAS Number : 126840-35-5

- Molecular Weight : 284.4 g/mol

The deuterated nature of this compound enhances its stability and alters its metabolic pathways compared to its non-deuterated counterparts. This characteristic is particularly useful in pharmacokinetic studies.

The biological activity of this compound primarily involves its interaction with various biological targets. Although specific target proteins are still under investigation, preliminary studies suggest that it may influence:

- Cell Signaling Pathways : The compound appears to modulate key signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of certain enzymes involved in metabolic processes.

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents |

| Stability | Stable under physiological conditions |

| Interaction with Proteins | Potential binding to enzyme active sites |

Cellular Effects

Studies have shown that this compound can affect various cell types:

- Cancer Cells : Initial findings indicate that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis.

- Normal Cells : The effects on normal cells are still being characterized to assess potential cytotoxicity.

Case Study 1: In Vitro Analysis

In a controlled laboratory setting, the effects of this compound were evaluated on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 µM. Apoptotic markers were upregulated, suggesting a mechanism involving programmed cell death.

Case Study 2: Pharmacokinetics

A study investigated the pharmacokinetic profile of this compound in animal models. The compound demonstrated favorable absorption characteristics and a half-life that supports its potential use as a therapeutic agent.

Metabolic Pathways

The metabolism of this compound involves several pathways that are critical for its biological activity:

- Phase I Metabolism : Initial oxidation reactions may occur, leading to the formation of hydroxylated metabolites.

- Phase II Metabolism : Conjugation reactions could enhance water solubility, facilitating excretion.

Research Applications

Given its unique properties, this compound has several potential applications:

- Drug Development : As a lead compound for developing new anticancer therapies.

- Tracer Studies : Utilized in metabolic studies to trace pathways due to its deuterated nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.